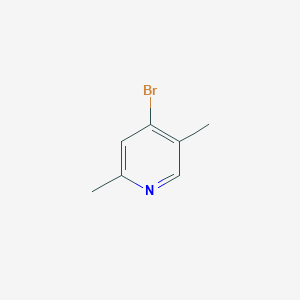

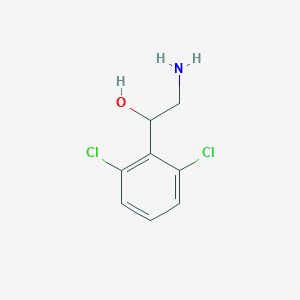

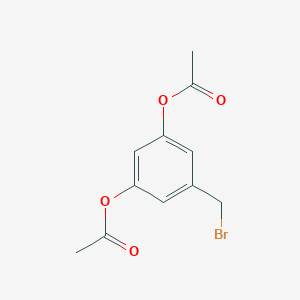

![molecular formula C10H13NOSi B169639 2-(Trimethylsilyl)furo[3,2-b]pyridine CAS No. 111079-44-8](/img/structure/B169639.png)

2-(Trimethylsilyl)furo[3,2-b]pyridine

Vue d'ensemble

Description

2-(Trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the CAS Number: 111079-44-8 . It has a molecular weight of 191.3 .

Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)furo[3,2-b]pyridine can be represented by the SMILES stringCSi(C)c1cc2ncc(cc2o1) . Physical And Chemical Properties Analysis

2-(Trimethylsilyl)furo[3,2-b]pyridine is a solid at room temperature . It has a molecular weight of 191.3 .Applications De Recherche Scientifique

Chemistry and Properties of Pyridine Derivatives

2-(Trimethylsilyl)furo[3,2-b]pyridine is a pyridine derivative, which is a significant heterocyclic compound in the realm of chemistry and pharmacology. Pyridine derivatives are known for their diverse biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer properties. Moreover, they possess a high affinity for various ions and neutral species, making them effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022). The pyridine moiety, including derivatives like 2-(Trimethylsilyl)furo[3,2-b]pyridine, plays a crucial role in forming complexes with metals, which is important for developing new catalytic, pharmaceutical, and material science applications (Guan et al., 2016).

Role in Organic Synthesis and Catalysis

The structural and electronic properties of pyridine derivatives, including 2-(Trimethylsilyl)furo[3,2-b]pyridine, make them versatile intermediates in organic synthesis. These compounds are involved in various catalytic processes, including asymmetric synthesis and metal-catalyzed reactions. The ability of pyridine derivatives to act as ligands for metal complexes is particularly valued in catalysis, where they can influence the reactivity and selectivity of metal centers (Li et al., 2019).

Applications in Drug Development and Agrochemicals

Pyridine derivatives are key scaffolds in drug development due to their significant pharmacological properties. The chemistry of these compounds, including their ability to interact with various biological targets, makes them suitable candidates for designing new therapeutics. In addition to their medicinal importance, pyridine derivatives are also crucial in developing agrochemicals, such as pesticides and herbicides. Their structural diversity allows for the design of compounds with specific actions on biological targets in agricultural applications (Altaf et al., 2015).

Environmental and Analytical Chemistry

The chemosensing capabilities of pyridine derivatives make them valuable in environmental and analytical chemistry. They can be used to detect and quantify various species, contributing to environmental monitoring and the assessment of chemical contaminants. Their analytical applications are supported by their strong binding affinities and the ability to form complexes with metals, which can be utilized in sensing technologies (Abu-Taweel et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

furo[3,2-b]pyridin-2-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOSi/c1-13(2,3)10-7-8-9(12-10)5-4-6-11-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXZHRYLHLGFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilyl)furo[3,2-b]pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

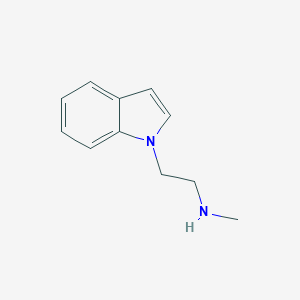

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)

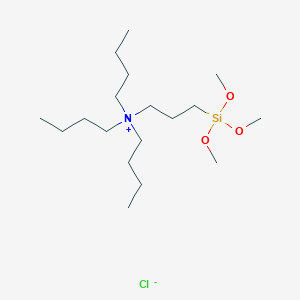

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)